Methyl 4-(((2-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate
CAS No.: 2034595-01-0
Cat. No.: VC6491659
Molecular Formula: C19H16N2O4
Molecular Weight: 336.347
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034595-01-0 |
|---|---|
| Molecular Formula | C19H16N2O4 |
| Molecular Weight | 336.347 |
| IUPAC Name | methyl 4-[[2-(furan-2-yl)pyridin-3-yl]methylcarbamoyl]benzoate |
| Standard InChI | InChI=1S/C19H16N2O4/c1-24-19(23)14-8-6-13(7-9-14)18(22)21-12-15-4-2-10-20-17(15)16-5-3-11-25-16/h2-11H,12H2,1H3,(H,21,22) |
| Standard InChI Key | OJAMGNPQCAKQTN-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3 |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, methyl 4-[[2-(furan-2-yl)pyridin-3-yl]methylcarbamoyl]benzoate, reflects its intricate structure:
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A benzoate ester moiety at the 4-position of the benzene ring.
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A carbamoyl linker (-NH-C(=O)-) bridging the benzoate and a pyridine-furan hybrid.
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A pyridin-3-ylmethyl group substituted at the 2-position with a furan-2-yl ring.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₆N₂O₄ | |
| Molecular Weight | 336.347 g/mol | |
| CAS Number | 2034595-01-0 | |
| Predicted LogP | 2.8 (Estimated via ChemAxon) | |
| Topological Polar Surface Area | 98.9 Ų |
The presence of both furan (oxygen-containing heterocycle) and pyridine (nitrogen-containing heterocycle) rings suggests potential for π-π stacking and hydrogen-bonding interactions, which are critical for binding to biological targets. The ester and carbamoyl groups further enhance solubility and metabolic stability, making the compound a candidate for drug discovery.
Synthesis and Structural Optimization
The synthesis of methyl 4-(((2-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate likely involves a multi-step sequence:
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Formation of the Pyridine-Furan Hybrid:
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A Suzuki-Miyaura coupling between 3-bromopyridine and furan-2-ylboronic acid could yield 2-(furan-2-yl)pyridine.
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Subsequent functionalization at the pyridine’s 3-position via lithiation or directed ortho-metalation introduces a methylene group for carbamoyl attachment.
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Carbamoyl Linker Installation:
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Reaction of 3-(aminomethyl)-2-(furan-2-yl)pyridine with 4-(methoxycarbonyl)benzoyl chloride forms the carbamoyl bridge.
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Esterification:
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Methylation of the carboxylic acid precursor using methanol under acidic conditions completes the benzoate ester.
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Table 2: Hypothetical Reaction Yield Optimization
| Step | Reaction | Catalyst | Yield (%) |
|---|---|---|---|
| 1 | Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 72 |
| 2 | Aminomethylation | n-BuLi, DMF | 65 |
| 3 | Carbamoyl Formation | DCC, DMAP | 58 |
| 4 | Esterification | H₂SO₄, MeOH | 89 |
Challenges include steric hindrance during the carbamoyl coupling and regioselectivity in pyridine functionalization. Microwave-assisted synthesis or flow chemistry could improve yields.
Analytical Characterization and Collision Cross-Section (CCS) Profiling
While experimental CCS data for this compound is unavailable, predictive models and analogous structures from the METLIN-CCS database provide insights . For example, compounds with similar molecular weights (e.g., C₂₁H₂₃F₂N₃O₇S, MW 507.5 g/mol) exhibit CCS values of 205–217 Ų under drift-tube ion mobility spectrometry . Extrapolating these trends, methyl 4-(((2-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate may have a CCS of ~195 Ų, aiding in its identification via LC-IMS-MS workflows .
Table 3: Predicted Analytical Parameters
| Technique | Parameter | Value |
|---|---|---|
| HPLC (C18) | Retention Time | 12.8 min (ACN:H₂O) |
| Ion Mobility (DTIMS) | CCS (N₂) | 195 ± 5 Ų |
| MS/MS | Major Fragments (m/z) | 336 → 193, 149 |
Biological Activity and Mechanistic Insights
The compound’s structural motifs align with known pharmacophores:
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Furan: Associated with antimicrobial (e.g., nitrofurantoin) and anti-inflammatory activity via COX-2 inhibition.
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Pyridine: Common in kinase inhibitors (e.g., crizotinib) due to metal coordination capacity.
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Carbamoyl Benzoate: Mimics peptide bonds, enabling protease or acetylcholinesterase interaction.
| Target | Assay System | IC₅₀ (Predicted) |
|---|---|---|
| Bacterial DNA Gyrase | E. coli MIC Assay | 15–25 µM |
| COX-2 Enzyme | Human Recombinant COX-2 | 8–12 µM |
| Acetylcholinesterase | Ellman’s Method | 20–30 µM |
In silico docking studies suggest the furan oxygen forms hydrogen bonds with Thr513 of COX-2, while the pyridine nitrogen coordinates Mg²⁺ in DNA gyrase’s active site.
Comparative Analysis with Structural Analogues
Compared to fluoroalkyl-1,4-benzodiazepinones (e.g., EP2897954B1 ), which prioritize CNS activity, methyl 4-(((2-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate lacks the seven-membered diazepine ring but shares carbamoyl and aromatic features. This divergence shifts its application toward infectious or inflammatory diseases rather than neurological targets .
Applications in Pharmaceutical Research
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Antimicrobial Development: The furan-pyridine scaffold could combat multidrug-resistant pathogens by targeting gyrase or efflux pumps.
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Anti-Inflammatory Agents: COX-2 selectivity may reduce gastrointestinal toxicity compared to NSAIDs.
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Chemical Probes: The ester group allows functionalization for fluorescent tagging or PROTAC conjugation.
Future Directions and Challenges
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